(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate
Overview
Description
“(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate” is a chemical compound with the CAS Number: 1187928-27-3 . It has a molecular weight of 255.23 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol oxalate . It is a grey solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were synthesized targeting histone deacetylases . Another study reported the synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazine analogues through a two-step synthetic protocol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, a regiospecific synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)indolizine derivatives was reported, which involved a DMAP-catalyzed cascade reaction with α-bromoketones .Physical and Chemical Properties Analysis
“this compound” is a grey solid . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Green Synthesis Approaches
A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, involving the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature. This method features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products (S. N. Singh et al., 2015).
Catalytic Synthesis Methods
The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been utilized for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, offering good yields, high selectivity, low catalyst loading, and faster reaction times. This methodology allows the conversion of furan-2-yl(phenyl)methanol derivatives with 2-aminophenol and 2-aminothiophenol, showcasing the versatility of oxazine derivatives in synthetic chemistry (B. Reddy et al., 2012).
Novel Synthesis and Potential Applications
A study discusses the innovative synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material, highlighting a new synthesis method for these compounds. This approach underscores the biological and medicinal relevance of 3,4-dihydro-2H-benzo[1,4]oxazines studied in recent years, including the synthesis of various derivatives with potential applications in biology and medicine (詹淑婷, 2012).
Photopolymerization and Polymerization Applications
A novel class of photopolymerizable benzoxazines, termed methacryloyl-functional benzoxazines, has been developed. This synthesis involves the reaction of new benzoxazine monomers with methacryloyl chloride, paving the way for their application in photopolymerization and thermally activated polymerization processes, despite challenges with low temperature degradation (Lin Jin et al., 2011).
Antimicrobial Applications
An eco-friendly synthesis method has been explored for dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives through Mannich type condensation-cyclization reaction. The synthesized compounds showed significant in vitro antimicrobial effect against pathogenic fungi and bacteria, indicating their potential as antimicrobial agents (Bijoy P Mathew et al., 2010).
Mechanism of Action
Target of Action
The primary target of (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate is the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target in hematologic malignancies .
Mode of Action
The compound interacts with its target, CDK9, by inhibiting its activity . This inhibition reduces the expression of Mcl-1, a protein that plays a crucial role in the survival of tumor cells .
Biochemical Pathways
The inhibition of CDK9 affects the transcriptional regulation pathway, leading to a decrease in the expression of Mcl-1 . This reduction in Mcl-1 expression induces apoptosis in Mcl-1-dependent tumor cells .
Result of Action
The result of the compound’s action is the induction of apoptosis in Mcl-1-dependent tumor cells . This effect is due to the reduction in Mcl-1 expression caused by the inhibition of CDK9 .
Future Directions
The future directions in the research of similar compounds seem promising. For instance, 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have shown significant in vivo antitumor efficacy in xenograft models derived from multiple hematological tumors . This suggests that these compounds could be further explored for their potential in cancer treatment.
Biochemical Analysis
Biochemical Properties
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme. The compound acts as an inhibitor of protox, thereby affecting the heme biosynthesis pathway . Additionally, it has been observed to interact with various proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protox by this compound leads to the accumulation of protoporphyrin IX, which can cause oxidative stress and affect cell viability . Moreover, it has been shown to alter the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protox, inhibiting its activity and leading to the accumulation of protoporphyrin IX . This inhibition disrupts the heme biosynthesis pathway, resulting in oxidative stress and cellular damage. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of protox and prolonged oxidative stress, affecting cellular viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect the heme biosynthesis pathway . At higher doses, it can cause significant oxidative stress and cellular damage, leading to adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the heme biosynthesis pathway, particularly protox The inhibition of protox by the compound leads to the accumulation of protoporphyrin IX, which can further interact with other metabolic pathways and affect metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can affect its activity and function, with potential implications for cellular processes and overall cellular health.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the mitochondria, for example, can enhance its inhibitory effects on protox and influence mitochondrial function
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C2H2O4/c11-5-7-6-12-9-4-2-1-3-8(9)10-7;3-1(4)2(5)6/h1-4,7,10-11H,5-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIAYCDIHVMVEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-27-3 | |
Record name | 2H-1,4-Benzoxazine-3-methanol, 3,4-dihydro-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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